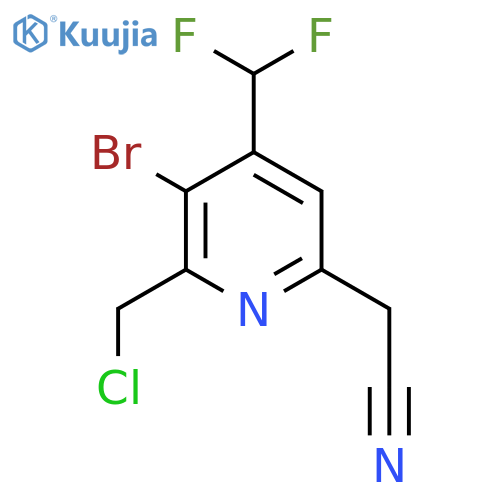Cas no 1805044-00-1 (3-Bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile)

1805044-00-1 structure
商品名:3-Bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile
CAS番号:1805044-00-1
MF:C9H6BrClF2N2
メガワット:295.511147022247
CID:4864323
3-Bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile
-
- インチ: 1S/C9H6BrClF2N2/c10-8-6(9(12)13)3-5(1-2-14)15-7(8)4-11/h3,9H,1,4H2
- InChIKey: NFSJHDWFQLQKTK-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(CCl)N=C(CC#N)C=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 256
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 36.7
3-Bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029056305-1g |
3-Bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile |
1805044-00-1 | 97% | 1g |
$1,519.80 | 2022-04-01 |
3-Bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile 関連文献
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
1805044-00-1 (3-Bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile) 関連製品
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
